molecular formula C7H10N2O B106859 2-Diazoniocyclohepten-1-olate CAS No. 18202-04-5

2-Diazoniocyclohepten-1-olate

Cat. No. B106859
CAS RN: 18202-04-5
M. Wt: 138.17 g/mol
InChI Key: PXSXPHKAUSFFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazoniocyclohepten-1-olate, also known as DCH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a diazonium salt that is commonly used as a reagent in organic synthesis and as a precursor for the synthesis of various organic molecules.

Mechanism Of Action

The mechanism of action of 2-Diazoniocyclohepten-1-olate involves the formation of a diazonium ion, which can undergo various reactions with organic molecules. It can act as an electrophile, attacking nucleophilic sites on organic molecules, or it can undergo reduction to form a radical species. The reactivity of 2-Diazoniocyclohepten-1-olate can be modulated by changing the reaction conditions, such as pH and temperature.
Biochemical and Physiological Effects:
2-Diazoniocyclohepten-1-olate has been shown to have antimicrobial properties, particularly against Gram-positive bacteria. It has also been shown to have antitumor activity, inhibiting the growth of various cancer cell lines. However, the mechanism of action for these effects is not yet fully understood, and further research is needed to elucidate the biochemical and physiological effects of 2-Diazoniocyclohepten-1-olate.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Diazoniocyclohepten-1-olate in lab experiments is its stability and ease of synthesis. It can be easily prepared in large quantities and stored for extended periods of time. Additionally, its reactivity can be modulated by changing reaction conditions, making it a versatile reagent for organic synthesis. However, one limitation of using 2-Diazoniocyclohepten-1-olate is its potential toxicity, particularly in high concentrations. Careful handling and disposal of the compound are necessary to ensure safety in the lab.

Future Directions

There are several future directions for the research of 2-Diazoniocyclohepten-1-olate. One area of interest is the development of new synthetic methods for the compound, which could improve yield and reduce waste. Additionally, further research is needed to elucidate the mechanism of action for the antimicrobial and antitumor activity of 2-Diazoniocyclohepten-1-olate. Finally, there is potential for the development of new applications for 2-Diazoniocyclohepten-1-olate, such as in the field of materials science or as a tool for chemical biology research.
Conclusion:
In conclusion, 2-Diazoniocyclohepten-1-olate is a versatile compound with numerous applications in the field of scientific research. Its stability and ease of synthesis make it a valuable reagent for organic synthesis, while its potential antimicrobial and antitumor activity make it an interesting target for further investigation. With continued research, 2-Diazoniocyclohepten-1-olate has the potential to make significant contributions to the fields of chemistry and biology.

Synthesis Methods

The synthesis of 2-Diazoniocyclohepten-1-olate involves the reaction of cycloheptene with nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium bicarbonate to produce the final product. The yield of the synthesis is typically high, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

2-Diazoniocyclohepten-1-olate has been extensively used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of various natural products, such as alkaloids and steroids. Additionally, 2-Diazoniocyclohepten-1-olate has been used as a precursor for the synthesis of photochromic materials, which have potential applications in the field of optics and electronics.

properties

CAS RN

18202-04-5

Product Name

2-Diazoniocyclohepten-1-olate

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-diazocycloheptan-1-one

InChI

InChI=1S/C7H10N2O/c8-9-6-4-2-1-3-5-7(6)10/h1-5H2

InChI Key

PXSXPHKAUSFFHJ-UHFFFAOYSA-N

SMILES

C1CCC(=[N+]=[N-])C(=O)CC1

Canonical SMILES

C1CCC(=[N+]=[N-])C(=O)CC1

synonyms

2-Diazocycloheptanone

Origin of Product

United States

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